Cas no 2034449-61-9 (methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate)

Methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted azetidine-thiophene moiety via a carbamoylformamido bridge. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both azetidine and thiophene groups may enhance binding affinity in target interactions, while the ester functionality allows for further derivatization. This compound is of interest in drug discovery for its modular design, which facilitates structure-activity relationship studies. Careful handling is advised due to its reactive functional groups.
methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate structure
2034449-61-9 structure
Product Name:methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate
CAS No:2034449-61-9
MF:C19H21N3O4S
MW:387.4527
CID:5352008
Update Time:2025-05-20

methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • HUCAKBWPBIPFDG-UHFFFAOYSA-N
    • methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
    • methyl 4-[[2-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate
    • methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate
    • Inchi: 1S/C19H21N3O4S/c1-26-19(25)13-3-5-15(6-4-13)21-18(24)17(23)20-11-16(22-8-2-9-22)14-7-10-27-12-14/h3-7,10,12,16H,2,8-9,11H2,1H3,(H,20,23)(H,21,24)
    • InChI Key: HUCAKBWPBIPFDG-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])C([H])(C([H])([H])N([H])C(C(N([H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H])=O)=O)N1C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 547
  • XLogP3: 2
  • Topological Polar Surface Area: 116

methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate Pricemore >>

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Additional information on methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate

Exploring Methyl 4-({2-(Azetidin-1-yl)-2-(Thiophen-3-yl)Ethylcarbamoyl}Formamido)Benzoate (CAS No. 2034449-61-9): A Comprehensive Overview

In the realm of pharmaceutical and organic chemistry, methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate (CAS No. 2034449-61-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its azetidine and thiophene moieties, represents a promising scaffold for drug discovery and material science. Researchers are increasingly focusing on its synthesis, properties, and biological activities, aligning with the growing demand for novel small-molecule therapeutics and biocompatible materials.

The molecular structure of methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate combines a benzoate ester backbone with a formamido linker and a heterocyclic azetidine-thiophene side chain. This configuration imparts distinct physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for drug-likeness and target binding. Recent studies highlight its potential as a kinase inhibitor or GPCR modulator, addressing key challenges in cancer therapy and neurological disorders—topics frequently searched in academic and industrial databases.

From a synthetic perspective, the preparation of CAS No. 2034449-61-9 involves multi-step organic reactions, including amide coupling and esterification. Optimizing these processes is a hot topic in green chemistry circles, where reducing solvent waste and improving atom economy are prioritized. The compound’s azetidine ring—a four-membered nitrogen heterocycle—is particularly noteworthy due to its conformational rigidity, often exploited in bioactive molecule design to enhance metabolic stability.

In the context of AI-driven drug discovery, methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate has been flagged by machine learning models as a candidate for virtual screening libraries. Its thiophene component, a sulfur-containing aromatic ring, is frequently associated with electron-rich pharmacophores, making it valuable for medicinal chemistry applications. These attributes resonate with trending searches on computational chemistry tools and fragment-based drug design.

Beyond therapeutics, this compound’s benzoate ester group suggests utility in polymer chemistry and controlled-release formulations. With the rise of sustainable materials, researchers are investigating its derivatives for biodegradable coatings or encapsulation agents—a niche yet rapidly growing field. The intersection of organic synthesis and material science here aligns with global interest in eco-friendly innovations.

Quality control and analytical characterization of CAS No. 2034449-61-9 rely on advanced techniques like HPLC-MS and NMR spectroscopy. These methods ensure batch-to-batch consistency, a critical factor for preclinical studies. Discussions on analytical validation and impurity profiling dominate forums, reflecting the compound’s transition from research-scale to potential GMP production.

In summary, methyl 4-({2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylcarbamoyl}formamido)benzoate exemplifies the convergence of structural complexity and functional versatility. Its exploration addresses pressing questions in drug development, sustainable chemistry, and material engineering, making it a compelling subject for both academia and industry. As research progresses, this compound may unlock new avenues in precision medicine and smart materials, further solidifying its relevance in modern science.

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